2-Chloro-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]acetamide
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Overview
Description
2-Chloro-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]acetamide typically involves the reaction of 4-chloro-2-fluoroaniline with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thionyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound to promote the formation of the acyl chloride intermediate.
Triethylamine: Acts as a base to neutralize the hydrochloric acid formed during the acylation reaction.
Major Products Formed
Scientific Research Applications
2-Chloro-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It serves as a precursor for the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)chloroacetamide: Similar in structure but with different substituents on the phenyl ring.
2-(4-(7-chloroquinolin-4-yl)piperazine-1-yl)-N-(4-fluorophenyl)acetamide: Contains a quinoline moiety instead of the simple phenyl ring.
Uniqueness
2-Chloro-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which confer distinct chemical and biological properties compared to other acetamides .
Properties
IUPAC Name |
2-chloro-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2FNO/c1-7(2)12(16-11(17)6-13)9-4-3-8(14)5-10(9)15/h3-5,7,12H,6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFNSWAWSGYSNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)Cl)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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